Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indoles are prevalent in many natural products and pharmaceuticals . The compound also contains a pyrano group, which is a six-membered heterocyclic ring containing an oxygen atom . Additionally, it has a carboxylate ester group, which could make it susceptible to hydrolysis under certain conditions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the indole group could be introduced through a Fischer indole synthesis or a similar method . The pyrano group might be formed through a cyclization reaction . The carboxylate ester group could be introduced through an esterification reaction .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol . The indole group could undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been conducted on the synthesis of novel spiro compounds, including those related to Methyl 2'-amino-1-(2-chlorobenzyl)-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate. These studies often involve one-pot synthesis methods for creating a diverse range of spiro compounds characterized by their unique chemical structures and potential for various applications. For example, a study detailed the one-pot synthesis of novel spiro pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivatives, showcasing the chemical versatility and potential utility of spiro compounds in medicinal chemistry and material science (Li et al., 2014).
Pharmacological Activities
Another area of research involves examining the pharmacological activities of compounds with a spiro[indoline-3,4'-pyrano[3,2-c]pyridine] structure. These studies focus on identifying the potential therapeutic effects of such compounds, including their efficacy as inhibitors for specific proteins or enzymes implicated in disease pathways. For instance, derivatives of spiro compounds have been evaluated for their selectivity and efficacy as c-Met/ALK inhibitors, demonstrating significant potential in antitumor assays and pharmacological profiles (Li et al., 2013).
Wirkmechanismus
Eigenschaften
CAS-Nummer |
827001-05-8 |
---|---|
Molekularformel |
C25H20ClN3O5 |
Molekulargewicht |
477.9 |
IUPAC-Name |
methyl 2-amino-1'-[(2-chlorophenyl)methyl]-7-methyl-2',5-dioxospiro[6H-pyrano[3,2-c]pyridine-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C25H20ClN3O5/c1-13-11-18-19(22(30)28-13)25(20(21(27)34-18)23(31)33-2)15-8-4-6-10-17(15)29(24(25)32)12-14-7-3-5-9-16(14)26/h3-11H,12,27H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
VNWITODBHYRNNZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=O)N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl)C(=C(O2)N)C(=O)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.